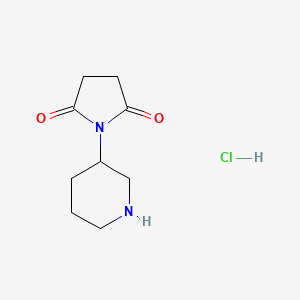

1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-piperidin-3-ylpyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQZJBRFGATXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)CCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound features a piperidine ring fused with a pyrrolidine-2,5-dione moiety, enhancing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Notably, it has been shown to act on:

- Serotonin Receptors : Compounds within this class often exhibit dual binding affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), which are critical in the modulation of mood and anxiety .

- Indoleamine 2,3-Dioxygenase (IDO1) : It has been identified as an inhibitor of IDO1, an enzyme implicated in cancer progression and immune regulation. This inhibition can lead to enhanced immune responses against tumors .

Antidepressant Potential

Recent studies have synthesized derivatives of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione that demonstrate significant antidepressant effects. These derivatives have shown promising results in binding affinity assays for both the 5-HT1A receptor and SERT:

| Compound | 5-HT1A Ki (nM) | SERT Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|---|

| MW005 | 7.5 | 505 | 14 | 71 |

| Derivative A | 9.2 | 450 | 20 | 80 |

These findings suggest that modifications to the piperidine and pyrrolidine rings can enhance receptor binding affinities, thereby improving therapeutic efficacy .

Antimicrobial Activity

In addition to its neuropharmacological effects, some derivatives of this compound have exhibited notable antibacterial and antifungal properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity .

Study on Antidepressant Activity

In a recent exploration of various pyrrolidine derivatives, researchers synthesized multiple analogs of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione to evaluate their pharmacological profiles. One particular study highlighted a derivative that displayed enhanced selectivity for the serotonin receptors compared to traditional antidepressants, suggesting a potential for reduced side effects while maintaining efficacy .

Inhibition of IDO1

Another significant study focused on the inhibition of IDO1 by this compound. By blocking this enzyme's activity, the compound demonstrated potential as an adjunct therapy in cancer treatment by preventing tumor-induced immune suppression .

Scientific Research Applications

Neuropharmacological Applications

1. Antidepressant Potential

Recent studies have highlighted the antidepressant potential of derivatives of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride. These derivatives exhibit significant binding affinities for serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT).

| Compound | 5-HT1A Ki (nM) | SERT Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|---|

| MW005 | 7.5 | 505 | 14 | 71 |

| Derivative A | 9.2 | 450 | 20 | 80 |

These findings indicate that modifications to the piperidine and pyrrolidine rings can enhance receptor binding affinities, potentially improving therapeutic efficacy for treating mood disorders .

2. Mechanism of Action

The mechanism of action involves interaction with neurotransmitter receptors that modulate mood and anxiety. The compound has been shown to act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Inhibition of IDO1 can enhance immune responses against tumors, making it a candidate for adjunct therapy in cancer treatment .

Antimicrobial Activity

In addition to its neuropharmacological effects, some derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Certain derivatives have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating potent antimicrobial activity .

Oncology Applications

The inhibition of IDO1 by derivatives of this compound has garnered attention in cancer research. By blocking IDO1's activity, these compounds may prevent tumor-induced immune suppression, thus enhancing the effectiveness of immunotherapies . This dual role as a neuropharmacological agent and an anticancer compound positions it as a versatile candidate in therapeutic development.

Case Studies

Case Study on Antidepressant Activity : A study synthesized multiple analogs of the compound to evaluate their pharmacological profiles. One derivative displayed enhanced selectivity for serotonin receptors compared to traditional antidepressants, suggesting potential for reduced side effects while maintaining efficacy .

IDO1 Inhibition Study : Research focusing on the inhibition of IDO1 demonstrated that blocking this enzyme could lead to improved immune responses against tumors, highlighting the compound's potential as part of a combination therapy strategy in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Pyrrolidine-2,5-dione Derivatives

(±)-trans 1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB454)

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.41 g/mol

- Key Features : Contains a pyridine ring substituted with methoxy groups and ester functionalities (tert-butyl and methyl carboxylates). The bulky substituents may reduce solubility compared to the target compound but enhance metabolic stability .

N-(2-bromo-5-methoxypyridin-3-yl)pivalamide (HB455)

- Molecular Formula : C₁₁H₁₅BrN₂O₂

- Molecular Weight : 287.15 g/mol

- Key Features: Bromine substitution on the pyridine ring increases electrophilicity, making it reactive in cross-coupling reactions.

N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (HB456)

Comparison :

Indole-Containing Pyrrolidine-2,5-dione Derivatives

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

- Key Features : These derivatives, such as those synthesized in and , incorporate an indole moiety linked to the pyrrolidine-2,5-dione core. Modifications to the arylpiperazine group (e.g., 5-substituted indoles) enhance affinity for 5-HT₁A receptors and SERT .

- Structural Difference: The target compound replaces the indole group with a piperidin-3-yl moiety, altering receptor selectivity. Piperidine’s basic nitrogen may influence binding to non-serotonergic targets, such as sigma receptors .

Piperazine-Linked Analogues

1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione Hydrochloride (sc-333447)

- Molecular Formula : C₁₀H₁₅ClN₄O₃

- Molecular Weight : 286.71 g/mol

- Key Features : A piperazine ring connected via an ethyl linker introduces conformational flexibility. The ketone group may participate in covalent binding with biological targets .

- Comparison : The target compound’s direct piperidine-pyrrolidine linkage reduces flexibility but may improve binding entropy due to restricted rotation .

1-(3-Pyridyl)pyrrolidine-2,5-dione

Commercial Availability and Pricing

- 1-(Piperidin-3-yl)pyrrolidine-2,5-dione Hydrochloride: Available from Enamine Ltd (EN300-240529) and Santa Cruz Biotechnology (sc-333447), priced at $510/g for 1 g .

- Pyridine Derivatives : HB454-HB456 are sold at $400–$4800 depending on quantity, reflecting higher molecular complexity .

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves functionalizing the pyrrolidine-2,5-dione ring with a piperidin-3-yl substituent. The main reaction types include:

- Nucleophilic substitution or coupling reactions : Reacting pyrrolidine-2,5-dione derivatives with piperidine under basic conditions, such as sodium hydride (NaH) in tetrahydrofuran (THF), to form the N-substituted product.

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups analogous to pyrrolidine-2,5-dione frameworks.

- Protection-deprotection strategies : Use of protecting groups like tert-butyldimethylsilyl (TBS) to mask reactive hydroxyl or amine functionalities during synthesis, allowing selective functionalization steps.

Catalysis and Reaction Enhancements

- Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid (TFA) as a cocatalyst have been used to achieve enantiomerically enriched products.

- Acid catalysts (e.g., TFA or hydrochloric acid) facilitate cycloaddition reactions and deprotection steps.

- Continuous flow reactors and advanced catalytic systems are employed industrially to improve reaction efficiency and scalability.

Detailed Preparation Methods from Literature and Patents

Multistep Industrial Synthesis

Industrial preparation often involves multistep syntheses designed to maximize yield and purity. Key steps include:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of amine intermediate (piperidin-3-yl derivative) | Standard amine synthesis methods |

| 2 | Coupling with protected pyrrolidine acid intermediates | Use of inert solvents (e.g., dichloromethane, toluene, THF) and acid catalysts (TFA) |

| 3 | [3+2]-Azomethine ylide cycloaddition to form pyrrolidine ring | Requires inert atmosphere, acid catalysis, sometimes heating |

| 4 | Resolution of racemic mixtures via preparative chiral HPLC or diastereomer formation | Use of chiral stationary phases or enantiopure reagents |

| 5 | Deprotection of protecting groups (e.g., tert-butyl, benzhydryl esters) | Acidic conditions with TFA or HCl in organic solvents |

Cycloaddition and Chiral Resolution

- The [3+2]-azomethine ylide cycloaddition is a pivotal step, producing pyrrolidine rings with high stereoselectivity.

- Racemic products are separated into enantiomers by preparative HPLC using chiral stationary phases or by forming diastereomeric derivatives with enantiomerically pure reagents.

- Oxazolidinone chiral auxiliaries are used to induce stereoselectivity in intermediates before cycloaddition.

Representative Reaction Conditions

| Reaction Type | Solvent | Catalyst/Agent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | THF | NaH base | 0°C to room temp | Enhances yield by 20–30% |

| Cycloaddition | DCM, toluene, or THF | TFA or AgF | Room temp to heating | Acid catalysis critical for activation |

| Deprotection | DCM or aqueous acid | TFA or HCl | Heating | Removes protecting groups efficiently |

Experimental Design and Optimization

- Design of Experiments (DoE) : Factorial designs vary parameters such as solvent polarity, temperature, and catalyst loading to optimize yield.

- Response Surface Methodology (RSM) : Models interactions between reaction time and reagent stoichiometry to predict optimal conditions.

- Example: Using THF as solvent with NaH base at 0°C to room temperature improved yields significantly in analogous heterocycle syntheses.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Advantage |

|---|---|---|

| Nucleophilic substitution | Piperidine + pyrrolidine-2,5-dione with NaH in THF | Efficient N-substitution, good yields |

| Organocatalysis | Quinoline catalyst + TFA cocatalyst | Enantiomerically enriched products |

| Cycloaddition | [3+2]-Azomethine ylide cycloaddition in DCM or THF with acid catalyst | Stereoselective pyrrolidine ring formation |

| Chiral resolution | Preparative HPLC or diastereomer formation | Isolation of single enantiomers |

| Protection/deprotection | TBS, tert-butyl esters, deprotected by TFA or HCl | Selective functional group manipulation |

| Industrial scale | Multistep synthesis with continuous flow reactors and advanced catalysis | High purity and yield, scalable |

Q & A

Q. Table 1: Common Synthetic Parameters

| Step | Reagents/Conditions | Purity Assessment Method |

|---|---|---|

| Cyclization | EDCl, HOBt, DMF, 24h | HPLC (C18 column, 95% purity threshold) |

| Salt Formation | HCl (gaseous), diethyl ether | NMR (absence of free amine peaks) |

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : Confirm piperidine and pyrrolidine-dione moieties via H NMR (δ 3.2–3.5 ppm for piperidine protons; δ 2.8–3.0 ppm for pyrrolidine-dione) and C NMR (carbonyl signals at ~175 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] at m/z 229.1) .

- HPLC : Use a reversed-phase column (ACN/water + 0.1% TFA) to detect impurities (<2%) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Thermal stability : Degrades above 40°C (TGA/DSC data shows 5% mass loss at 120°C) .

- Light sensitivity : Store in amber vials; UV-Vis analysis indicates photodegradation under UV light (λ > 300 nm) .

- Humidity : Hygroscopic; maintain desiccated storage (silica gel) to prevent hydrochloride dissociation .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., NMDA receptors) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gaps) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. Table 2: Computational Parameters for Derivative Design

| Parameter | Tool/Method | Output Metric |

|---|---|---|

| Binding Affinity | AutoDock Vina | ΔG (kcal/mol) |

| Solubility | COSMO-RS | logS value |

| Toxicity | ProTox-II | LD prediction |

What experimental design strategies (e.g., factorial design) can optimize reaction conditions?

Advanced Research Question

Q. Table 3: DOE Variables and Responses

| Factor | Levels | Response |

|---|---|---|

| Temperature | 20°C, 30°C, 40°C | Yield (%) |

| Solvent | DMF, THF, ACN | Purity (%) |

| Catalyst | 0.5 eq, 1.0 eq, 1.5 eq | Reaction Time (h) |

How should contradictory data between computational predictions and experimental results be resolved?

Advanced Research Question

- Error source analysis : Check force field accuracy in simulations or solvent effects in docking .

- Iterative refinement : Adjust computational parameters (e.g., protonation states) and validate with wet-lab assays (e.g., IC measurements) .

- Feedback loops : Integrate experimental data into machine learning models to improve prediction accuracy .

What methodologies assess the environmental impact of waste generated during synthesis?

Advanced Research Question

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity of synthetic byproducts .

- Degradation studies : Monitor hydrolysis rates under simulated environmental conditions (pH 5–9, 25°C) .

- Waste disposal : Collaborate with certified agencies for incineration or chemical neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.